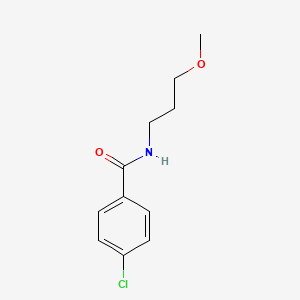
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide, also known as PBTZ169, is a small molecule compound that has gained attention in the scientific community due to its potential as a therapeutic agent in the treatment of tuberculosis (TB). TB is a bacterial infection caused by Mycobacterium tuberculosis that primarily affects the lungs and can lead to severe illness and death if left untreated. The emergence of drug-resistant strains of TB has highlighted the urgent need for new treatments, and PBTZ169 has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Biological and Medicinal Applications
Compounds containing heteroatoms like nitrogen in pyrrole and sulfur in thiazole are extensively used in medicinal chemistry due to their versatile biological activities. These moieties are common in drugs and bioactive molecules, offering a wide range of applications in developing new therapeutic agents. For instance, pyrrole-based compounds are recognized for their anticancer, antimicrobial, and antiviral properties, supported by specific target selectivity (Li Petri et al., 2020). Similarly, thiazolidin-4-ones, related to thiazole, exhibit a broad spectrum of biological activities, including antioxidant, anticancer, and anti-inflammatory properties (Mech et al., 2021).
Chemical Sensing and Materials Science
The structure of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide lends itself to the synthesis of optical sensors due to the ability of its constituent moieties to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This property is crucial for developing materials that can detect environmental pollutants or biological markers (Jindal & Kaur, 2021). Additionally, the incorporation of pyrrole and thiazole units into polymers and materials has been explored for creating novel optoelectronic materials, showcasing the potential of such compounds in electronics and technology (Lipunova et al., 2018).
Supramolecular Chemistry
The pyrrole and thiazole moieties are also instrumental in the self-assembly of supramolecular structures. These compounds can form complex architectures with potential applications in drug delivery systems, molecular recognition, and the development of nanoscale devices. The unique binding properties and structural flexibility of such moieties allow for the construction of sophisticated molecular systems with tailored functionalities (Ballester, 2011).
Eigenschaften
IUPAC Name |
4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-10(13-11-12-5-9-16-11)4-3-8-14-6-1-2-7-14/h1-2,5-7,9H,3-4,8H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVQPMPEKDLDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


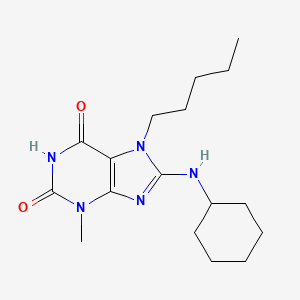
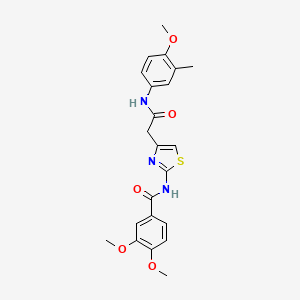
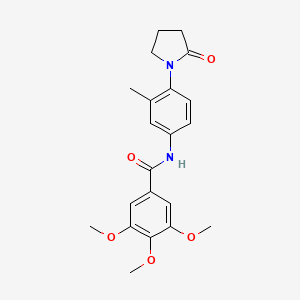
![2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2554388.png)

![3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2554392.png)
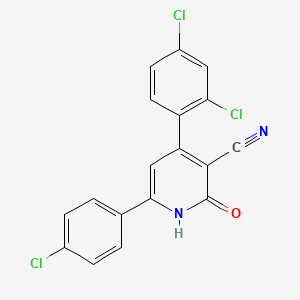

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2554398.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2554399.png)
![2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile](/img/structure/B2554400.png)
![3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2554402.png)
